2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIHGKCKNMYGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methyl-5-(trifluoromethyl)phenol with phosgene or its derivatives. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazinones, including 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with other antibiotics enhances its potential as an antimicrobial agent .
2. Mineralocorticoid Receptor Antagonism
Another area of interest is the compound's role as a mineralocorticoid receptor antagonist. Research has shown that benzoxazinone derivatives can effectively block mineralocorticoid receptors, which is promising for treating cardiovascular diseases. This mechanism could lead to novel therapeutic strategies .
Material Science Applications
1. Electrochemical Properties
The electrochemical behavior of this compound has been explored for its potential in developing new materials. Its rearrangement properties under electrochemical conditions are being studied to create environmentally friendly synthetic pathways for producing benzoxazinones, which can be utilized in various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Antimicrobial Activity | Synergistic effects with antibiotics against MRSA | Enhanced efficacy in bacterial inhibition |
| Mineralocorticoid Receptor Antagonism | Potential treatment for cardiovascular diseases | Effective blockade of mineralocorticoid receptors |
| Material Science | Electrochemical rearrangement for sustainable synthesis | Environmentally friendly synthetic pathways |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the efficacy of various benzoxazinone derivatives against MRSA, this compound was found to have a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics. This suggests that it may serve as a valuable adjunct therapy in treating resistant infections.
Case Study 2: Cardiovascular Treatment
A pharmacological investigation into the mineralocorticoid receptor antagonists revealed that compounds similar to this compound effectively reduced blood pressure and improved cardiac function in hypertensive animal models. These findings support further exploration into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoxazin-3(4H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Biological Activity
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 233.19 g/mol. Its structure features a benzoxazine core with a trifluoromethyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.19 g/mol |
| Melting Point | 154–156 °C |
| CAS Number | 189940-07-6 |
Anticancer Properties
Research indicates that compounds within the benzoxazine class exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. In particular, related benzoxazin-4-one compounds demonstrated cytotoxicity against P388 leukemia cells with ID50 values around 9.9 µM and 8.9 µM, suggesting that structural modifications can enhance potency against various cancer cell lines .
Case Study: Cytotoxicity in P388 Cells
A study assessed the cytotoxic effects of various benzoxazin derivatives, including those structurally similar to this compound. The results indicated that modifications in the aromatic system significantly impacted the compounds' ability to alter cell cycle distribution and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Benzoxazin derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the incorporation of electron-withdrawing groups enhances antibacterial activity, which may also apply to this compound .
The mechanisms underlying the biological activities of benzoxazine derivatives often involve:
- Inhibition of Enzymatic Activity: Certain derivatives have been identified as inhibitors of specific enzymes related to cancer progression and microbial resistance.
- Cell Cycle Disruption: Compounds can interfere with normal cell cycle progression in cancer cells, leading to increased apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known benzoxazine derivatives is useful:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Nitrobenzoxazin-4-one | 9.9 | Cytotoxicity in P388 |
| Benzoxazin Derivative A | 8.9 | Cytotoxicity in P388 |
| Benzoxazin Derivative B | <10 | Antimicrobial |
Q & A
Q. What are the standard synthetic routes for 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with α-halo carbonyl compounds. Key steps include:
- Cyclization : Reacting 2-amino-5-trifluoromethylphenol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoxazinone core .
- Optimization : Yields improve with anhydrous solvents, controlled temperatures (60–80°C), and catalytic phase-transfer agents .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization with BrCH₂CO₂Me | 65–78 | K₂CO₃, DMF, 70°C | |
| Microwave-assisted | 82 | 100°C, 30 min |
Q. How is structural characterization of 2-methyl-6-(trifluoromethyl)-benzoxazinone performed?
- NMR : H and C NMR confirm the benzoxazinone scaffold. The trifluoromethyl group shows a singlet at ~δ 120–125 ppm in F NMR .
- X-ray crystallography : Resolves spatial arrangement, as seen in analogues like 6-chloro-2H-1,4-benzoxazin-3(4H)-one (C–F bond length: 1.34 Å) .
- HRMS : Validates molecular weight (calc. for C₁₀H₈F₃NO₂: 231.0474) .
Q. What is the ecological significance of benzoxazinone degradation products?
Degradation of benzoxazinones in soil produces bioactive intermediates like 2-aminophenoxazin-3-one, which exhibit phytotoxic and antifungal effects. These products contribute to plant defense mechanisms against weeds and pathogens .
Advanced Research Questions
Q. How do substituent modifications at C-6 and C-7 positions affect phytotoxicity?
Structure-activity relationship (SAR) studies reveal:
- C-6 substitution : Electron-withdrawing groups (e.g., Cl, CF₃) enhance herbicidal activity by increasing dipole moments. 6-CF₃ derivatives inhibit root elongation in Avena fatua (IC₅₀: 0.2 mM) .
- C-7 substitution : Fluorination improves selectivity. 7-Fluoro analogues show 3-fold higher inhibition of Lolium rigidum vs. wheat .
Table 2 : Phytotoxicity of Substituted Benzoxazinones
| Substituent | Target Weed | IC₅₀ (mM) | Selectivity Index* |
|---|---|---|---|
| 6-CF₃ | A. fatua | 0.2 | 1.8 |
| 7-F | L. rigidum | 0.3 | 3.2 |
| *Selectivity Index = IC₅₀ (crop)/IC₅₀ (weed). Data from . |
Q. What experimental designs are optimal for evaluating anti-inflammatory activity in microglial cells?
Q. How do contradictions arise in SAR studies of benzoxazinones as antifungal agents?
Discrepancies stem from:
- Solubility vs. bioactivity : Hydrophobic substituents (e.g., CF₃) enhance membrane penetration but reduce aqueous solubility, complicating in vivo efficacy .
- Species-specific responses : 2-Methyl-6-CF₃ derivatives inhibit Fusarium graminearum (MIC: 8 μg/mL) but are inactive against Candida albicans .
Methodological Guidance
Q. How to resolve conflicting data in substituent effects on mineralocorticoid receptor (MR) antagonism?
- Docking studies : Use crystal structures (PDB: 3VHU) to validate interactions. The 6-CF₃ group in 14n forms hydrophobic contacts with Leu848 and Asn770, explaining its 10-fold higher affinity vs. unsubstituted analogues .
- In vivo validation: Test compounds in DOCA-salt hypertensive rats; measure systolic blood pressure changes .
Q. What analytical strategies differentiate degradation products from synthetic impurities?
- LC-HRMS : Track molecular ions (e.g., m/z 231.0474 for parent vs. m/z 149.0477 for deglycosylated products) .
- Kinetic studies : Monitor degradation in soil extracts at pH 5–7; half-life ranges from 12–48 hours .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
